2,6-Di-tert-butyl-4-vinylphenol
Overview
Description
2,6-Di-tert-butyl-4-vinylphenol is an organic compound with the molecular formula C16H24O. It is known for its unique structure, which includes two tert-butyl groups and a vinyl group attached to a phenol ring. This compound is often used as an antioxidant and stabilizer in various industrial applications due to its ability to inhibit oxidation processes .
Preparation Methods
The synthesis of 2,6-Di-tert-butyl-4-vinylphenol typically involves the esterification of vinylphenol with tert-butanol under suitable reaction conditions . The reaction is carried out in the presence of a catalyst, and the product is purified through crystallization, filtration, and drying. Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
2,6-Di-tert-butyl-4-vinylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as alkylation or acylation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Di-tert-butyl-4-vinylphenol has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which 2,6-Di-tert-butyl-4-vinylphenol exerts its effects is through its antioxidant activity. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action involves molecular targets such as reactive oxygen species and pathways related to oxidative stress .
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-vinylphenol is often compared with other phenolic antioxidants like 2,6-Di-tert-butylphenol and 2,4-Di-tert-butylphenol. While all these compounds share similar antioxidant properties, this compound is unique due to its vinyl group, which enhances its reactivity and effectiveness as a stabilizer . Other similar compounds include:
- 2,6-Di-tert-butylphenol
- 2,4-Di-tert-butylphenol
- 4,4’-Bis(2,6-di-tert-butylphenol) (bisphenol-VN)
Properties
IUPAC Name |
2,6-ditert-butyl-4-ethenylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h8-10,17H,1H2,2-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRCFZFFKWFWSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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